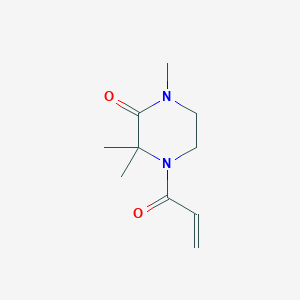
1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one is an organic compound that has been the subject of much scientific research in recent years. This compound is of particular interest due to its potential applications in various fields, including medicine and agriculture. In
Applications De Recherche Scientifique
Anticonvulsant Agents
- Aroyl(aminoacyl)pyrroles and Anticonvulsant Activity : A study on aroyl(aminoacyl)pyrroles, a novel class of anticonvulsant agents, demonstrates the potential of structurally novel compounds in treating seizures. The lead compound in this study showed potency comparable to phenytoin and carbamazepine, highlighting the therapeutic value of innovative chemical structures in epilepsy management (Carson et al., 1997).
PPARgamma Agonists
- N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists : Research into N-(2-Benzoylphenyl)-L-tyrosine derivatives as PPARgamma agonists provides insights into the development of new therapeutic agents for metabolic disorders. These studies showcase the importance of molecular modifications in enhancing drug properties, such as solubility and biological activity (Collins et al., 1998).
HIV-1 Attachment Inhibitors
- Development of HIV-1 Attachment Inhibitors : A series of studies on inhibitors of HIV-1 attachment reveals the process of structural variation leading to the discovery of potent antiviral agents. These findings underscore the role of chemical synthesis and structure-activity relationship (SAR) analysis in creating effective treatments for infectious diseases (Meanwell et al., 2009).
Incretin System and Cardiovascular Biology
- Cardiovascular Biology of the Incretin System : Investigation into the cardiovascular effects of incretin hormones, such as glucagon-like peptide-1 (GLP-1), highlights the potential of these compounds in treating cardiovascular dysfunction in diabetes. This research illustrates the complex interplay between metabolic regulation and cardiovascular health, opening new avenues for therapeutic intervention (Ussher & Drucker, 2012).
Mécanisme D'action
Target of Action
The primary target of 1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one is the G12C mutant KRAS protein . KRAS is a GTPase that plays a crucial role in cell signaling pathways, and its G12C mutation is commonly associated with various types of cancer .
Mode of Action
Upon administration, 1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one selectively targets the KRAS p.G12C mutant at either the DNA, RNA, or protein level . This compound prevents the expression of and/or tumor cell signaling through the KRAS p.G12C mutant .
Biochemical Pathways
The compound’s action on the KRAS p.G12C mutant affects the downstream signaling pathways that this protein is involved in . These pathways are crucial for cell proliferation and survival, so their disruption can inhibit the growth of tumor cells .
Result of Action
The result of the compound’s action is the inhibition of growth in KRAS p.G12C-expressing tumor cells . This can potentially lead to the reduction of tumor size and slow down the progression of the disease .
Propriétés
IUPAC Name |
1,3,3-trimethyl-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-8(13)12-7-6-11(4)9(14)10(12,2)3/h5H,1,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJJDSKAOKWACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CCN1C(=O)C=C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-4-(prop-2-enoyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2458716.png)
![N-(2-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2458720.png)
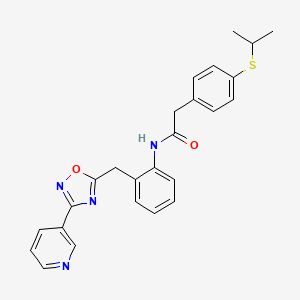
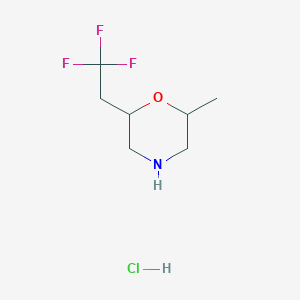
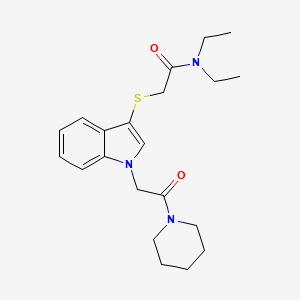
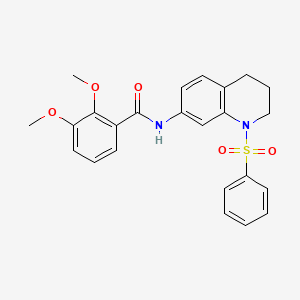
amino}propanoate](/img/structure/B2458725.png)
![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2458726.png)
![N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2458728.png)
![2-(4-chlorophenyl)-N'-[(1E)-(4-methoxyphenyl)methylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B2458730.png)
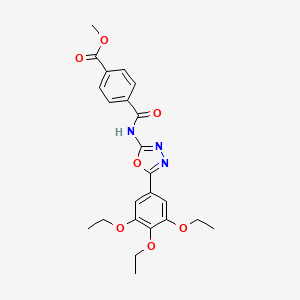
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2458733.png)
![5-Benzyl-2-(5-chloropyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2458734.png)